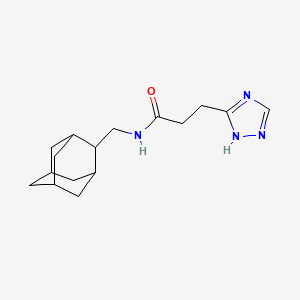![molecular formula C20H18F2N2O B7634642 N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide, also known as DAPIA, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases can lead to changes in gene expression and cell death.
Biochemical and Physiological Effects
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been shown to have biochemical and physiological effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has also been shown to have anti-inflammatory effects, as well as antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been shown to have potent anticancer activity in various cancer cell lines, making it a promising candidate for further research. However, one limitation of using N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide in lab experiments is its potential toxicity. Studies have shown that N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide can be toxic to normal cells at high concentrations, indicating the need for further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide, including:
1. Further investigation of its mechanism of action, particularly in relation to its inhibition of topoisomerase II and histone deacetylases.
2. Development of new synthetic methods for N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide to improve its yield and purity.
3. Evaluation of its safety and efficacy in animal models of cancer.
4. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases.
5. Exploration of its potential use in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
In conclusion, N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications, particularly in the treatment of cancer. Further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as its potential use in other diseases.
Synthesis Methods
The synthesis of N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide involves several steps, including the condensation of 3,4-difluorobenzaldehyde with 4-amino-N,N-dimethylpentan-2-amine to form the intermediate compound. This intermediate is then reacted with isoquinoline-4-carboxylic acid to form N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide. The synthesis of N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Scientific Research Applications
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has been used in scientific research for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
properties
IUPAC Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c1-13(6-7-14-8-9-18(21)19(22)10-14)24-20(25)17-12-23-11-15-4-2-3-5-16(15)17/h2-5,8-13H,6-7H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCYNAIKDZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=C(C=C1)F)F)NC(=O)C2=CN=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)
![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)
![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)